Shikimic acid
Overview
Description
Shikimic acid, also known as (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid, is a cyclohexene, a cyclitol, and a cyclohexanecarboxylic acid. It is an important biochemical metabolite in plants and microorganisms. The compound was first isolated from the Japanese star anise (Illicium anisatum) in 1885 by Johan Fredrik Eykman . This compound plays a crucial role in the biosynthesis of aromatic amino acids through the shikimate pathway, which is essential for the production of various secondary metabolites .
Mechanism of Action
Target of Action
Shikimic acid, also known as its anionic form shikimate, is a key metabolite in the biosynthesis of aromatic amino acids . It primarily targets the enzymes involved in the shikimate pathway, which is found in bacteria, fungi, algae, parasites, and plants . The enzymes responsible for the regulation of phenolic metabolism are known, and this compound is a central metabolite .
Mode of Action
This compound interacts with its targets, the enzymes in the shikimate pathway, to facilitate the biosynthesis of aromatic amino acids . It is involved in a series of enzymatic reactions, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .
Biochemical Pathways
The shikimate pathway, which this compound is a part of, is a seven-step metabolic route used for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and folates . This pathway starts with two substrates, phosphoenol pyruvate and erythrose-4-phosphate, and ends with chorismate, a substrate for the three aromatic amino acids .
Pharmacokinetics
After intravenous administration, this compound exhibits bi-exponential decay, with a rapid distribution up to 1 hour followed by slow elimination . The steady-state distribution and clearance volumes were 5.17 and 1.79 L/h/kg, respectively . After intragastric administration, the this compound level peaked at about 3 hours, and the material then disappeared mono-exponentially with a half-life of 1.3 hours . The absolute oral bioavailability was about 10% in rats .
Result of Action
The result of this compound’s action is the production of aromatic amino acids, which play essential roles in many organisms . These amino acids are precursors for the biosynthesis of primary metabolites such as the aromatic amino acids and folic acid .
Action Environment
The expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses (e.g., herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation) . This suggests that environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Shikimic acid plays a crucial role in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) . The enzymes involved in the shikimate pathway are DAHP synthase, 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, EPSP synthase, and chorismate synthase .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to suppress lipid accumulation in HepG2, Huh7, and 3T3-L1 cells . It also attenuated the mRNA expression of de novo lipogenesis-related genes such as FAS, SREBP-1c, and LXR-α in HepG2 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For example, it activates the phosphorylation of AMP-activated protein kinase (AMPK)/acetyl-coenzyme A carboxylase (ACC) and reduces the expression of MID1 Interacting Protein 1 (MID1IP1) in HepG2, Huh7, and 3T3-L1 cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have significant effects over time. For example, a combination of this compound and ceftiofur eradicated MRSA within 2 hours, with no noticeable toxicity observed at these concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, intragastric administration of this compound slowed DSS-induced weight loss, reduced disease activity index (DAI) score, enhanced the intestinal barrier, and reduced the destruction of the colonic structure .
Metabolic Pathways
This compound is involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This pathway is not found in animals; therefore, phenylalanine and tryptophan represent essential amino acids that must be obtained from the animal’s diet .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shikimic acid can be synthesized through several methods. One common approach involves the aldol-type condensation of phosphoenolpyruvic acid from the glycolytic pathway and D-erythrose-4-phosphate from the pentose phosphate cycle to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). This compound is then transformed into 3-dehydroquinate, which is subsequently dehydrated to form 3-dehydrothis compound. Finally, 3-dehydrothis compound is reduced to this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the star anise plant. Another method includes the use of microbial fermentation, where genetically engineered microorganisms are employed to produce this compound in large quantities . The purification process typically involves chromatography techniques to isolate high-purity this compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Shikimic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes a carboxyl group, three hydroxyl groups, and a double bond, allows for diverse reactivity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to produce quinic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of shikimate derivatives.
Major Products: The major products formed from these reactions include quinic acid, shikimate derivatives, and various acetylated compounds .
Scientific Research Applications
Shikimic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Shikimic acid is unique due to its role in the shikimate pathway. Similar compounds include:
Quinic acid: Another cyclohexanecarboxylic acid involved in the biosynthesis of aromatic compounds.
Gallic acid: A phenolic acid derived from the shikimate pathway, used in the synthesis of various pharmaceuticals.
Chlorogenic acid: An ester of caffeic acid and quinic acid, found in coffee and other plants.
This compound stands out due to its central role in the biosynthesis of aromatic amino acids and its wide range of applications in various fields.
Biological Activity
Shikimic acid (SA), a hydroaromatic compound, is a key intermediate in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms. Initially isolated from the Japanese star anise (Illicium religiosum), it is now predominantly sourced from the Chinese star anise (Illicium verum) and has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activities of this compound
This compound exhibits a wide range of biological activities, including:
- Antioxidant Activity : SA has been shown to enhance the body’s antioxidant defenses by increasing the activity of enzymes such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress .
- Antiviral Activity : It is a precursor for the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza . Studies have demonstrated that SA can inhibit viral replication through various mechanisms.
- Anti-inflammatory Effects : this compound has been found to suppress neuroinflammation by activating the AKT/Nrf2 pathway and inhibiting the NF-κB pathway, which are critical in conditions like Parkinson’s disease .
- Antibacterial Properties : SA and its derivatives have shown promising antibacterial effects against various pathogens by inhibiting shikimate dehydrogenase, an enzyme essential for bacterial survival .
- Neuroprotective Effects : Research indicates that SA can ameliorate neurological damage and behavioral deficits in models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Summary of Biological Activities
1. Anti-Diarrheal Effects in Rats
A study investigated the effects of this compound on diarrheal rats. The administration of SA restored kidney function, electrolyte balance, and reduced inflammatory markers significantly compared to control groups. Key findings included:
- Restoration of serum urea and creatinine levels.
- Improvement in kidney weight and urinary volume.
- Normalization of inflammatory markers such as TNF-α and interleukins .
2. Neuroinflammation in Parkinson’s Disease Models
Another significant study focused on SA's role in reducing neuroinflammation in LPS-induced models. The results indicated:
- Inhibition of pro-inflammatory mediators and reactive oxygen species (ROS).
- Activation of protective pathways leading to improved neurological outcomes .
The biological activities of this compound can be attributed to several molecular mechanisms:
- Antioxidant Mechanism : By enhancing endogenous antioxidant systems, SA mitigates oxidative damage.
- Anti-inflammatory Pathways : Activation of the AKT/Nrf2 pathway promotes cellular defense against oxidative stress while inhibiting NF-κB reduces pro-inflammatory cytokine production.
- Antibacterial Action : Targeting bacterial enzymes involved in the shikimate pathway allows for selective inhibition without affecting mammalian cells.
- Neuroprotective Effects : By modulating inflammatory responses and oxidative stress in neuronal cells, SA provides a protective effect against neurodegeneration.
Properties
IUPAC Name |
(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032039 | |
Record name | Shikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [MSDSonline], Solid | |
Record name | Shikimic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7028 | |
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Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C | |
Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Shikimic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7028 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from methanol/ethyl acetate | |
CAS No. |
138-59-0 | |
Record name | Shikimic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Shikimic acid | |
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Record name | Shikimic acid | |
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Record name | (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid | |
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Record name | SHIKIMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU | |
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Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-184.5 °C, 186 °C | |
Record name | SHIKIMIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Shikimic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003070 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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